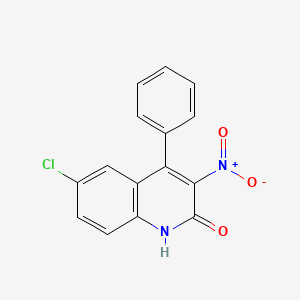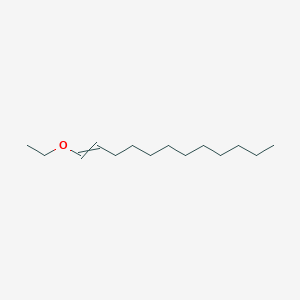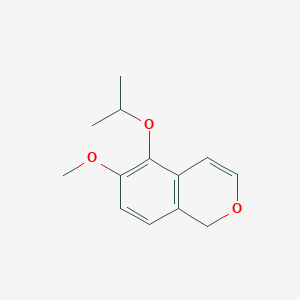![molecular formula C34H16F2N4 B12583798 5,6-Bis{4-[(4-fluorophenyl)ethynyl]phenyl}pyrazine-2,3-dicarbonitrile CAS No. 194936-26-0](/img/structure/B12583798.png)
5,6-Bis{4-[(4-fluorophenyl)ethynyl]phenyl}pyrazine-2,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Bis{4-[(4-fluorophenyl)ethynyl]phenyl}pyrazine-2,3-dicarbonitrile is a complex organic compound characterized by its unique structure, which includes fluorinated phenyl groups and a pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis{4-[(4-fluorophenyl)ethynyl]phenyl}pyrazine-2,3-dicarbonitrile typically involves a multi-step process. One common method includes the use of palladium-catalyzed Sonogashira coupling reactions. This reaction involves the coupling of 4-ethynylfluorobenzene with a suitable pyrazine derivative under specific conditions, such as the presence of a palladium catalyst and a base .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5,6-Bis{4-[(4-fluorophenyl)ethynyl]phenyl}pyrazine-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5,6-Bis{4-[(4-fluorophenyl)ethynyl]phenyl}pyrazine-2,3-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 5,6-Bis{4-[(4-fluorophenyl)ethynyl]phenyl}pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
1-Ethynyl-4-fluorobenzene: Shares the ethynyl and fluorophenyl groups but lacks the pyrazine core.
4,4’-Difluorobenzophenone: Contains fluorinated phenyl groups but differs in the central core structure.
Uniqueness
5,6-Bis{4-[(4-fluorophenyl)ethynyl]phenyl}pyrazine-2,3-dicarbonitrile is unique due to its combination of a pyrazine core with fluorinated phenyl groups, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Properties
CAS No. |
194936-26-0 |
|---|---|
Molecular Formula |
C34H16F2N4 |
Molecular Weight |
518.5 g/mol |
IUPAC Name |
5,6-bis[4-[2-(4-fluorophenyl)ethynyl]phenyl]pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C34H16F2N4/c35-29-17-9-25(10-18-29)3-1-23-5-13-27(14-6-23)33-34(40-32(22-38)31(21-37)39-33)28-15-7-24(8-16-28)2-4-26-11-19-30(36)20-12-26/h5-20H |
InChI Key |
GWNVMFYTYNCFNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)F)C3=NC(=C(N=C3C4=CC=C(C=C4)C#CC5=CC=C(C=C5)F)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate](/img/structure/B12583717.png)
![N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B12583730.png)

![4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B12583740.png)

![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12583757.png)

![S-[4-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]but-3-ynyl] benzenecarbothioate](/img/structure/B12583769.png)


![2-[2-(4-fluorophenyl)-7-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12583785.png)


![3-{[2-(2-Chloropyridin-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B12583800.png)
